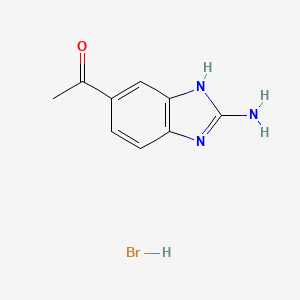
(4-Chloro-2-ethylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-ethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO2. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with a chlorine atom at the 4-position and an ethyl group at the 2-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
准备方法
Synthetic Routes and Reaction Conditions: (4-Chloro-2-ethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-ethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Another method includes the palladium-catalyzed coupling of 4-chloro-2-ethylphenyl halides with bis(pinacolato)diboron under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in the presence of palladium catalysts and bases such as potassium carbonate or sodium hydroxide, under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: (4-Chloro-2-ethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in oxidation reactions to form phenols and reduction reactions to yield corresponding boronates .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation.
Boronates: Formed via reduction.
科学研究应用
(4-Chloro-2-ethylphenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (4-Chloro-2-ethylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling . This process facilitates the transfer of the organic group from boron to palladium, leading to the formation of a new carbon-carbon bond . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site serines .
相似化合物的比较
Phenylboronic Acid: Lacks the chlorine and ethyl substituents, making it less sterically hindered and more reactive in certain reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of an ethyl group, which alters its reactivity and applications.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group at the 3-position, affecting its electronic properties.
Uniqueness: (4-Chloro-2-ethylphenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties make it particularly useful in selective cross-coupling reactions and in the synthesis of complex organic molecules .
属性
分子式 |
C8H10BClO2 |
|---|---|
分子量 |
184.43 g/mol |
IUPAC 名称 |
(4-chloro-2-ethylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,11-12H,2H2,1H3 |
InChI 键 |
QPJYXLCKINSFED-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)Cl)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


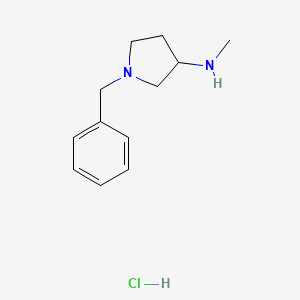
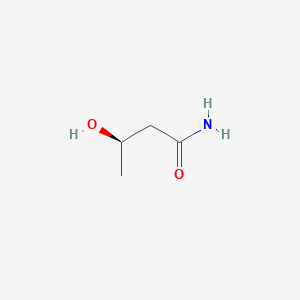
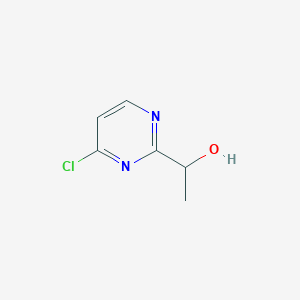
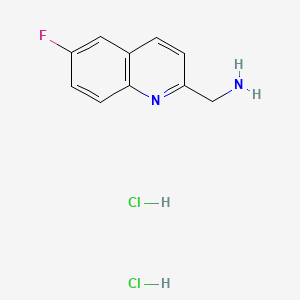
![{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride](/img/structure/B13467070.png)
![tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride](/img/structure/B13467071.png)
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13467085.png)
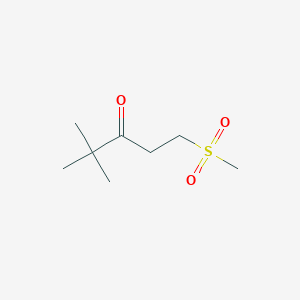

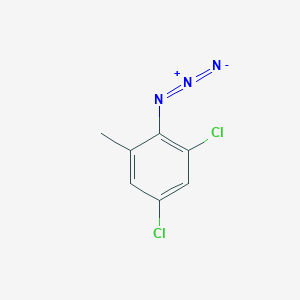
![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)

![2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)
